REACTION_CXSMILES
|
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[OH:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[NH2:22])[C:17]#[N:18]>C(O)C>[CH2:9]([O:8][C:7]1[C:6](=[O:11])[C:5](=[O:12])[C:4]=1[NH:22][C:21]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][C:14]=1[OH:13])[CH3:10]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
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C(C)OC=1C(C(C1OCC)=O)=O
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Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C#N)C=CC1N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A tan precipitates forms
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Type
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FILTRATION
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Details
|
The solid was filtered
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Type
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CUSTOM
|
Details
|
collected
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(C(C1NC1=C(C=C(C=C1)C#N)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |